4-prop-2-ynoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
4-prop-2-ynoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core linked to a piperidine ring, which is further substituted with a prop-2-ynoxy group. The presence of the 2,2,6,6-tetramethylpiperidinyl moiety imparts significant steric hindrance, contributing to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-prop-2-ynoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 2,2,6,6-tetramethylpiperidine.
Introduction of the Prop-2-ynoxy Group: The prop-2-ynoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the prop-2-ynoxy moiety.
Coupling with Benzamide: The final step involves coupling the substituted piperidine with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-prop-2-ynoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO or PCC to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the prop-2-ynoxy group, where nucleophiles replace the leaving group.
Common Reagents and Conditions
Oxidation: TEMPO, PCC, and other oxidizing agents under mild conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-prop-2-ynoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism by which 4-prop-2-ynoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO): A stable nitroxide radical used as an oxidizing agent and in polymer chemistry.
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another derivative of the piperidine ring with similar applications in oxidation reactions.
Uniqueness
4-prop-2-ynoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of its functional groups, which confer distinct reactivity and stability. This makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
4-prop-2-ynoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-6-11-23-16-9-7-14(8-10-16)17(22)20-15-12-18(2,3)21-19(4,5)13-15/h1,7-10,15,21H,11-13H2,2-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZQDXIMACUXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)OCC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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